molecular formula C11H13NO2 B8539900 3-(3'-Oxobutyl)benzamide

3-(3'-Oxobutyl)benzamide

Cat. No. B8539900
M. Wt: 191.23 g/mol
InChI Key: TXTJYDFMBYZWEQ-UHFFFAOYSA-N
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Patent
US04562206

Procedure details

38.2 g of ethyl 2-(3'-cyanophenylmethyl)-3-oxobutyrate was heated for 2 hours under reflux in 500 ml of concentrated hydrochloric acid. To the reaction solution was added 500 ml of water, followed by extraction three times with 500 ml portions of ethyl acetate. The organic phase was washed with water and dried with anhydrous sodium sulfate, after which the solvent was distilled off. The resultant 3-(3'-oxobutyl)benzoic acid was admixed with 500 ml of benzene and 17 ml of thionyl chloride and heated for 2 hours under reflux. The reaction solution was dropped into ice-cooled concentrated ammonia water and the resultant amide extracted three times with 500 ml portions of ethyl acetate. The organic phase was washed with a saturated saline solution and dried with anhydrous sodium sulfate. The solvent was distilled off and the residue recrystallized from ethyl acetate-n-hexane to obtained 23.1 g of 3-(3'-oxobutyl)benzamide, melting point 122°-125° C.
Name
ethyl 2-(3'-cyanophenylmethyl)-3-oxobutyrate
Quantity
38.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][CH:10]([C:16](=[O:18])[CH3:17])C(OCC)=O)[CH:6]=[CH:7][CH:8]=1)#[N:2].[OH2:19]>Cl>[O:18]=[C:16]([CH3:17])[CH2:10][CH2:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[C:1]([NH2:2])=[O:19]

Inputs

Step One
Name
ethyl 2-(3'-cyanophenylmethyl)-3-oxobutyrate
Quantity
38.2 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)CC(C(=O)OCC)C(C)=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction three times with 500 ml portions of ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
after which the solvent was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
The reaction solution was dropped into ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled concentrated ammonia water
EXTRACTION
Type
EXTRACTION
Details
the resultant amide extracted three times with 500 ml portions of ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethyl acetate-n-hexane

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC=1C=C(C(=O)N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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